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Compound of Interest

2-(Methoxycarbonyl)thiophene-3-
Compound Name:
carboxylic acid

cat. No.: B1315710

Introduction

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a strategically important heterocyclic
compound, serving as a versatile building block in the fields of medicinal chemistry and
materials science. Its rigid thiophene core, substituted with two distinct and differentially
reactive carbonyl functionalities—a methyl ester and a carboxylic acid—provides a rich platform
for the synthesis of complex molecular architectures. The thiophene ring system is a well-
established pharmacophore found in numerous approved drugs, valued for its ability to act as a
bioisostere of a phenyl ring but with a distinct electronic profile. This guide offers a
comprehensive overview of the chemical and physical properties, synthesis, reactivity, and
applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The precise characterization of a molecule is fundamental to its application in research and
development. The properties of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid are
summarized below.

Key Physicochemical Data
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Property Value Source(s)
CAS Number 115777-72-5 [1][2]
Molecular Formula C7He04S [1][3]
Molecular Weight 186.19 g/mol [1114]

. ) . Inferred from related
Appearance White to off-white solid

compounds
Boiling Point 353.6 £ 27.0 °C at 760 mmHg [1]
2-8°C, sealed in dry, dark
Storage » [1][2]
conditions
Predicted XlogP 1.3 [3]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of the compound. While
a complete, experimentally verified dataset for this specific molecule is not readily available in
public literature, the expected spectral characteristics can be predicted based on its structure
and data from closely related analogues.[5][6][7]

e 'H NMR: The proton NMR spectrum is expected to show two distinct doublets in the aromatic
region (approx. 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. A sharp
singlet around 3.9 ppm would be characteristic of the methoxy (-OCH?s) protons. A broad
singlet, typically downfield (>10 ppm), would correspond to the carboxylic acid proton.

e 13C NMR: The carbon NMR would display seven distinct signals. Two signals for the carbonyl
carbons of the ester and carboxylic acid would appear in the 160-180 ppm range.[8] Four
signals would correspond to the carbons of the thiophene ring, and one signal for the
methoxy carbon would be observed around 50-55 ppm.

« Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key
functional groups.

o Avery broad O-H stretching band is expected from approximately 2500 to 3500 cm~1,
characteristic of a hydrogen-bonded carboxylic acid.[9]
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o Two distinct C=0 stretching bands would be visible. The ester carbonyl typically absorbs
around 1735 cm~1, while the carboxylic acid carbonyl, influenced by hydrogen bonding
and conjugation, would appear at a slightly lower wavenumber, around 1700-1730 cm~1,

[81[°]
o A C-O stretching peak for the carboxylic acid is expected between 1210 and 1320 cm~1.[9]

o Characteristic C-S stretching modes for the thiophene ring are also expected at lower
wavenumbers.[7]

o Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to
show a prominent ion corresponding to the deprotonated molecule [M-H]~ at m/z 184.99 or
the protonated molecule [M+H]* at m/z 187.00.[3]

Synthesis and Production

The synthesis of 2-(methoxycarbonyl)thiophene-3-carboxylic acid typically involves the
selective manipulation of a precursor that allows for the differential introduction of the ester and
acid functionalities. A common and logical approach is the selective hydrolysis of the
corresponding diester, dimethyl thiophene-2,3-dicarboxylate.

The causality behind this choice lies in the slight difference in steric hindrance and electronic
environment of the two ester groups. The C2-ester is generally more sterically accessible than
the C3-ester. However, controlled, stoichiometric hydrolysis under mild basic conditions can
often achieve selective cleavage of one ester group over the other.

/I Intermediate nodes Diketone [label="Thiophene-2,3-dicarbonyl chloride"]; Diester
[label="Dimethyl thiophene-2,3-dicarboxylate"];

/' Workflow Thiophene -> FriedelCrafts [label="Step 1"]; FriedelCrafts -> Diketone
[style=dashed]; Diketone -> Diesterification [label="Step 2"]; Diesterification -> Diester
[style=dashed]; Diester -> Hydrolysis [label="Step 3"]; Hydrolysis -> FinalProduct
[style=dashed]; } } Caption: Figure 1: Plausible Synthetic Workflow for 2-
(Methoxycarbonyl)thiophene-3-carboxylic acid.

Chemical Reactivity and Mechanistic Insights
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The utility of this compound stems from the orthogonal reactivity of its two primary functional
groups. This allows for selective chemical modifications, making it a valuable scaffold in
multistep synthesis.

o Carboxylic Acid (C3-Position): This group is the primary site for nucleophilic attack after
activation. It readily undergoes standard carboxylic acid transformations:

o Amidation: Formation of amides via coupling with amines using reagents like EDC, DCC,
or HATU. This is a cornerstone reaction in drug discovery for creating diverse libraries of
compounds.

o Esterification: Conversion to other esters (e.qg., ethyl, benzyl) under acidic conditions
(Fischer esterification) or via alkylation of the corresponding carboxylate salt.

o Reduction: Selective reduction to the corresponding primary alcohol using reagents like
borane (BHs) or LiAlIH4 (though the latter would also reduce the ester).

o Methyl Ester (C2-Position): The ester group is generally less reactive than an activated
carboxylic acid.

o Hydrolysis: It can be hydrolyzed to the di-carboxylic acid under more forcing basic or
acidic conditions than those used for selective synthesis.

o Transesterification: The methyl group can be exchanged with other alcohols under
catalytic conditions.

o Aminolysis: Direct reaction with amines to form amides is possible but typically requires
high temperatures or specific catalysts.

o Thiophene Ring: The thiophene ring is electron-rich, but the two electron-withdrawing
carbonyl groups significantly deactivate it towards electrophilic aromatic substitution (e.g.,
nitration, halogenation). Reactions of this type would require harsh conditions and would
likely be directed to the C5 position. Conversely, the ring can be susceptible to nucleophilic
attack, particularly after metallation with strong bases like Lithium Diisopropylamide (LDA).
[10][11]
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/I Central Molecule Start [label="2-(Methoxycarbonyl)thiophene-\n3-carboxylic acid",
fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

/I Reactivity Paths Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ester [label="Alternative Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol
[label="Hydroxymethyl Derivative\n(via reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Diacid [label="Thiophene-2,3-dicarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with reaction conditions Start -> Amide [label="Amine, Coupling Agent\n(e.g., EDC,
HATU)"]; Start -> Ester [label="R-OH, H*"]; Start -> Alcohol [label="BHs or other\nselective
reducing agent"]; Start -> Diacid [label="Strong Base/Acid,\nHeat (Hydrolysis)"]; } } Caption:
Figure 2: Key Reactivity Pathways of the title compound.

Applications in Drug Discovery and Materials
Science

The thiophene scaffold is a privileged structure in medicinal chemistry. Derivatives of
thiophenecarboxylic acids are integral to a wide range of therapeutic agents.

o Pharmaceutical Intermediates: The primary application of 2-(methoxycarbonyl)thiophene-
3-carboxylic acid is as an intermediate in the synthesis of active pharmaceutical ingredients
(APIs).[1] Its bifunctional nature allows it to be incorporated into larger molecules, acting as a
linker or a core scaffold. Thiophene derivatives have been investigated for a multitude of
biological activities, including as anti-inflammatory drugs, cytostatic agents, and kinase
inhibitors.[10] For instance, series of 2-acylaminothiophene-3-carboxamides have been
identified as potent inhibitors of the FLT3 tyrosine kinase, a target in certain types of
leukemia.

» Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene
ring to modulate pharmacokinetic properties (absorption, distribution, metabolism, excretion)
and to explore new intellectual property space.

o Materials Science: Thiophene-containing molecules are foundational to the development of
organic electronics. The ability to create polymers and complex conjugated systems from
thiophene building blocks is used in the production of conductive polymers, dyes, and
materials for organic light-emitting diodes (OLEDs) and photovoltaics.[1]
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Safety and Handling

As a laboratory chemical, 2-(methoxycarbonyl)thiophene-3-carboxylic acid should be
handled with appropriate care, following standard safety protocols. While a specific safety data
sheet (SDS) for this exact compound is not widely published, data from related
thiophenecarboxylic acids provide guidance.

General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or
inhaled.

e Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-
shields, and a lab coat.

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
generating dust. Wash hands thoroughly after handling.

» Storage: Store in a tightly closed container in a cool, dry place away from light and
incompatible materials.[1]

Experimental Protocol: Synthesis of a
Representative Amide Derivative

This protocol describes a general, self-validating procedure for the synthesis of an amide,
demonstrating the utility of the carboxylic acid moiety.

Objective: To synthesize N-benzyl-2-(methoxycarbonyl)thiophene-3-carboxamide.

Materials:

2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Benzylamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO3)
Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g.,
nitrogen), add 2-(methoxycarbonyl)thiophene-3-carboxylic acid (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous DCM.

Reagent Addition: Add HOBLt (1.1 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at
room temperature to pre-activate the carboxylic acid. The formation of the active ester
intermediate is a crucial step for efficient coupling.

Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM.
Add this solution, followed by DIPEA (1.5 eq), dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by
Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed
(typically 2-12 hours).

Work-up:
o Quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with 1M HCI, saturated
NaHCOs solution, and brine. This sequence removes unreacted amine, excess coupling
agents, and acidic/basic byproducts.

o Dry the organic layer over anhydrous MgSOa.

o Filter the drying agent and concentrate the filtrate under reduced pressure to yield the
crude product.
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 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to obtain the pure amide product.

o Characterization: Confirm the structure and purity of the final product using NMR, IR, and
Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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